molecular formula C15H13FN2O3 B11477717 Methyl {4-[(4-fluorophenyl)carbamoyl]phenyl}carbamate

Methyl {4-[(4-fluorophenyl)carbamoyl]phenyl}carbamate

Cat. No.: B11477717
M. Wt: 288.27 g/mol
InChI Key: SDTDIJUOBFNWFC-UHFFFAOYSA-N
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Description

Methyl N-{4-[(4-fluorophenyl)carbamoyl]phenyl}carbamate is a chemical compound with the molecular formula C15H13FN2O3 It is a type of carbamate, which is a class of compounds derived from carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{4-[(4-fluorophenyl)carbamoyl]phenyl}carbamate typically involves the reaction of 4-fluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then reacts with the phenyl group to form the final product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl N-{4-[(4-fluorophenyl)carbamoyl]phenyl}carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-{4-[(4-fluorophenyl)carbamoyl]phenyl}carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-{4-[(4-fluorophenyl)carbamoyl]phenyl}carbamate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include the inhibition of signal transduction processes or the disruption of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-{4-[(4-chlorophenyl)carbamoyl]phenyl}carbamate
  • Methyl N-{4-[(4-bromophenyl)carbamoyl]phenyl}carbamate
  • Methyl N-{4-[(4-methylphenyl)carbamoyl]phenyl}carbamate

Uniqueness

Methyl N-{4-[(4-fluorophenyl)carbamoyl]phenyl}carbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C15H13FN2O3

Molecular Weight

288.27 g/mol

IUPAC Name

methyl N-[4-[(4-fluorophenyl)carbamoyl]phenyl]carbamate

InChI

InChI=1S/C15H13FN2O3/c1-21-15(20)18-13-6-2-10(3-7-13)14(19)17-12-8-4-11(16)5-9-12/h2-9H,1H3,(H,17,19)(H,18,20)

InChI Key

SDTDIJUOBFNWFC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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